

Technical Guide: 1-(3-Nitrophenyl)pyrrolidine

(CAS: 132993-20-5)

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)pyrrolidine

Cat. No.: B187855

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(3-Nitrophenyl)pyrrolidine**, a heterocyclic compound incorporating both a pyrrolidine ring and a nitrophenyl group. While specific biological data for this compound is limited in publicly available literature, this document consolidates available spectral data, a plausible synthetic route, and discusses the relevance of its structural motifs in the broader context of medicinal chemistry and drug development.

Chemical and Physical Properties

1-(3-Nitrophenyl)pyrrolidine is an organic compound with the molecular formula $C_{10}H_{12}N_2O_2$. The presence of the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, and the electron-withdrawing nitro group on the phenyl ring are key features that define its chemical reactivity and potential applications as a synthetic intermediate.

Table 1: Physicochemical Properties of **1-(3-Nitrophenyl)pyrrolidine**

Property	Value	Reference
CAS Number	132993-20-5	N/A
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	
Molecular Weight	192.22 g/mol	[1]
IUPAC Name	1-(3-nitrophenyl)pyrrolidine	N/A
Appearance	Orange solid	
Melting Point	97-99 °C	[2]
InChI Key	GRNJGZQBTNJPIL- UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **1-(3-Nitrophenyl)pyrrolidine**. Available data from nuclear magnetic resonance (NMR) spectroscopy is summarized below. While Fourier-transform infrared (FTIR) and mass spectrometry (MS) data are available on platforms like SpectraBase, specific peak information is not publicly detailed.[\[1\]](#)[\[3\]](#)

Table 2: ¹H NMR Spectroscopic Data for **1-(3-Nitrophenyl)pyrrolidine**

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.45	d, $J = 6.4$ Hz	1H	Aromatic CH	[2]
7.33-7.28	m	2H	Aromatic CH	[2]
6.81-6.78	d, $J = 6.4$ Hz	1H	Aromatic CH	[2]
3.35-3.32	m	4H	N-CH ₂ (pyrrolidine)	[2]
2.07-2.04	m	4H	CH ₂ -CH ₂ (pyrrolidine)	[2]

Table 3: ^{13}C NMR Spectroscopic Data for **1-(3-Nitrophenyl)pyrrolidine**Solvent: CDCl_3 , Frequency: 100 MHz

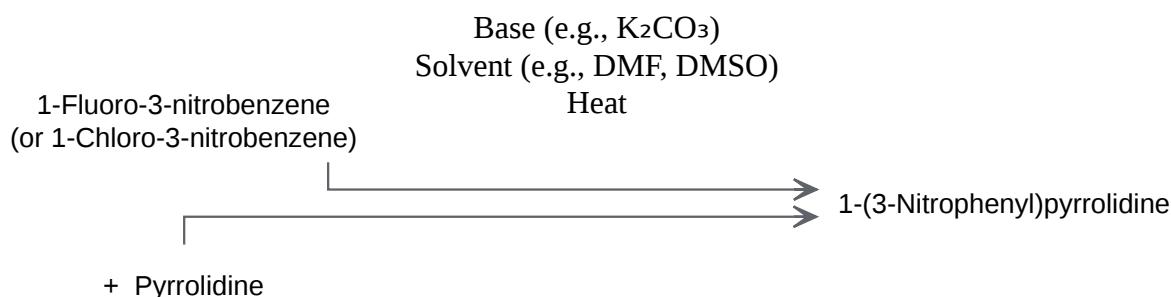
Chemical Shift (δ) ppm	Assignment	Reference
149.6	C-NO ₂	[2]
148.4	C-N	[2]
129.7	Aromatic CH	[2]
117.4	Aromatic CH	[2]
110.0	Aromatic CH	[2]
105.8	Aromatic CH	[2]
48.0	N-CH ₂ (pyrrolidine)	[2]
25.7	CH ₂ -CH ₂ (pyrrolidine)	[2]

Experimental Protocols

Representative Synthesis: Nucleophilic Aromatic Substitution

A common and plausible method for the synthesis of **1-(3-Nitrophenyl)pyrrolidine** is the nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a halo-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, although this effect is most pronounced when the nitro group is ortho or para to the leaving group.^[4] For the meta-substituted precursor, more forcing conditions may be required compared to its ortho and para isomers.^[4]

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **1-(3-Nitrophenyl)pyrrolidine**.

Materials:

- 1-Fluoro-3-nitrobenzene (or 1-Chloro-3-nitrobenzene)
- Pyrrolidine
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Silica gel for column chromatography

Procedure:

- To a solution of 1-fluoro-3-nitrobenzene (1.0 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
- Heat the reaction mixture at 80-120 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-(3-Nitrophenyl)pyrrolidine**.

Purification and Characterization Workflow

The following workflow outlines the general steps for purifying and characterizing the synthesized compound.



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Caption: Workflow for the purification and characterization of **1-(3-Nitrophenyl)pyrrolidine**.

Biological Activity and Applications in Drug Development

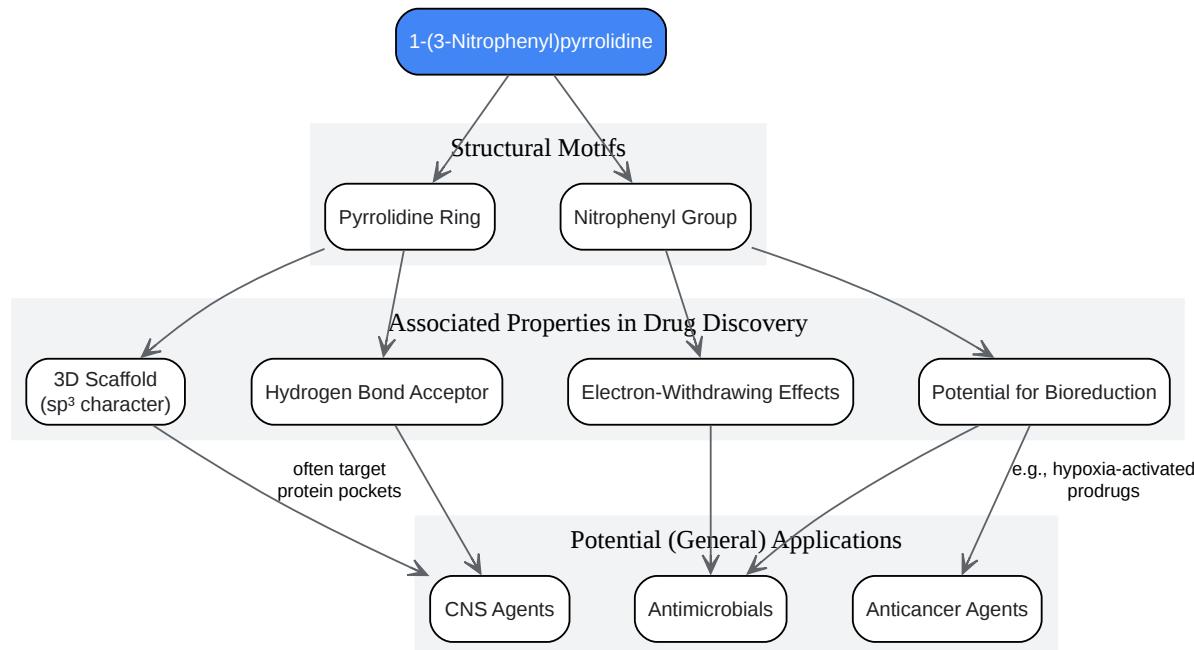
As of the current literature review, there are no specific studies detailing the biological activity or pharmacological applications of **1-(3-Nitrophenyl)pyrrolidine**. However, the constituent structural motifs—the pyrrolidine ring and the nitrophenyl group—are of significant interest in medicinal chemistry.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.^[5] Its saturated, non-planar structure provides three-dimensional diversity, which is advantageous for binding to biological targets.^[5] The nitrogen atom can act as a hydrogen bond acceptor and provides a key point for substitution to modulate physicochemical properties and biological activity.

Nitroaromatic compounds have a long history in drug discovery, with applications ranging from antibacterial to anticancer agents.^[6] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and participate in bioreductive activation pathways, which is a mechanism of action for some nitro-containing drugs.^[7]

Given the absence of specific biological data for **1-(3-Nitrophenyl)pyrrolidine**, it is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Its structure allows for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build larger, more complex potential drug candidates.

Logical Relationship of Structural Motifs to Potential Bioactivity

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Caption: Potential contribution of structural motifs to biological relevance.

Conclusion

1-(3-Nitrophenyl)pyrrolidine (CAS: 132993-20-5) is a well-characterized small molecule with available physicochemical and spectroscopic data. While direct biological applications have not been reported, its structure combines two important pharmacophores. This makes it a valuable building block for the synthesis of novel compounds in drug discovery programs, particularly for creating libraries of compounds for screening against various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this specific compound.

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